molecular formula C12H11N3O4S B085188 Benzenesulfonamide, 3-nitro-4-(phenylamino)- CAS No. 12223-84-6

Benzenesulfonamide, 3-nitro-4-(phenylamino)-

Cat. No. B085188
CAS RN: 12223-84-6
M. Wt: 293.3 g/mol
InChI Key: JNMYHXDAWVTDMS-UHFFFAOYSA-N
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Description

“Benzenesulfonamide, 3-nitro-N-phenyl-4-(phenylamino)-”, also known as disperse yellow 42, is a chemical compound primarily used as a dye . It is commonly employed in various industries, including textiles, printing, and coloring plastics . These compounds are characterized by a sulfonamide group attached to a benzene ring, which can be further modified with various substituents to enhance their biological properties and target specificity.


Synthesis Analysis

The synthesis of benzenesulfonamide derivatives has been studied extensively. For instance, new aryl thiazolone–benzenesulfonamides were synthesized and evaluated for their anti-proliferative activity against various cancer cell lines . Another study described the synthesis of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives .


Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives has been analyzed using various techniques. For example, the crystal structure of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide was determined using X-ray single crystal techniques.


Chemical Reactions Analysis

The chemical reactions involving benzenesulfonamide derivatives have been explored in several studies. For instance, the introduction of a fluorine atom in the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides significantly increases COX-1/COX-2 selectivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives have been analyzed using both experimental techniques and density functional theory (DFT) calculations . These analyses include determining properties such as vibrational frequencies, NMR chemical shifts, absorption wavelengths, and optimized geometric parameters .

properties

IUPAC Name

4-anilino-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S/c13-20(18,19)10-6-7-11(12(8-10)15(16)17)14-9-4-2-1-3-5-9/h1-8,14H,(H2,13,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMYHXDAWVTDMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5065275
Record name Benzenesulfonamide, 3-nitro-4-(phenylamino)-
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Molecular Weight

293.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonamide, 3-nitro-4-(phenylamino)-

CAS RN

12223-84-6
Record name 3-Nitro-4-(phenylamino)benzenesulfonamide
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Record name 4-Anilino-3-nitrobenzenesulfonamide
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Record name Sulfanilamide, 3-nitro-N4-phenyl-
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Record name Benzenesulfonamide, 3-nitro-4-(phenylamino)-
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Record name Benzenesulfonamide, 3-nitro-4-(phenylamino)-
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Record name 4-anilino-3-nitrobenzenesulphonamide
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Record name 4-Anilino-3-nitrobenzenesulfonamide
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Synthesis routes and methods

Procedure details

The dyestuff used in Example 204 had been prepared as follows: 900 parts of n-butanol saturated with ammonia are mixed with 550 parts of 79% 4-chloro-3-nitrobenzene sulphochloride and the mixture is stirred at 55°-60° C for 1 hour. 200 Parts aniline were added and the mixture was heated to boiling temperature while slowly introducing ammonia, until the dyestuff formation was completed. After cooling, the crystallised product was filtered off with suction, washed with methanol and water and after drying there were obtained 460 parts 4-phenylamino-3-nitrobenzene-sulphonic acid amide = 92% of theory; m.p. 155° C.
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